ATN-224

Übersicht

Beschreibung

Es ist vor allem für seine Fähigkeit bekannt, das Enzym Superoxiddismutase 1 (SOD1) zu hemmen, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, darunter Angiogenese und Tumorwachstum .

Herstellungsmethoden

Bis(Cholin)Tetrathiomolybdat wird durch die Reaktion von Tetrathiomolybdat mit Cholin synthetisiert. Der Syntheseweg beinhaltet die Bildung eines Komplexes zwischen Tetrathiomolybdat und Cholin, was zur Bildung der Bis(Cholin)Tetrathiomolybdat-Verbindung führt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung wässriger Lösungen und kontrollierter Temperaturen, um die richtige Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden für Bis(Cholin)Tetrathiomolybdat beinhalten die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie Temperatur, pH-Wert und Konzentration, um hohe Ausbeuten und Reinheit zu erzielen. Die Verbindung wird dann durch Techniken wie Kristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Vorbereitungsmethoden

ATN-224 is synthesized through the reaction of tetrathiomolybdate with choline. The synthetic route involves the formation of a complex between tetrathiomolybdate and choline, resulting in the bis(choline)tetrathiomolybdate compound. The reaction conditions typically involve the use of aqueous solutions and controlled temperatures to ensure the proper formation of the desired product .

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Bis(Cholin)Tetrathiomolybdat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der wichtigsten Reaktionen, die es durchläuft, ist die Hemmung der Superoxiddismutase 1 (SOD1)-Aktivität. Diese Hemmung ist dosisabhängig und beinhaltet die Bindung von Bis(Cholin)Tetrathiomolybdat an die Kupferionen im Enzym, was zu dessen Inaktivierung führt .

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Kupfersalze wie Kupfer(II)-chlorid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen umfassen typischerweise wässrige Lösungen und kontrollierte Temperaturen, um die richtige Wechselwirkung zwischen Bis(Cholin)Tetrathiomolybdat und dem Zielenzym zu gewährleisten .

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind die inaktivierte Form von Superoxiddismutase 1 und die chelatierte Kupferionen. Diese Produkte spielen eine entscheidende Rolle für die biologische Aktivität und therapeutische Anwendung der Verbindung .

Wissenschaftliche Forschungsanwendungen

Bis(Cholin)Tetrathiomolybdat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Kupferchelator verwendet, um die Rolle von Kupfer in verschiedenen biochemischen Prozessen zu untersuchen. Seine Fähigkeit, Superoxiddismutase 1 zu hemmen, macht es zu einem wertvollen Werkzeug, um die Funktion des Enzyms und seine Beteiligung an oxidativem Stress zu untersuchen .

In der Biologie wird Bis(Cholin)Tetrathiomolybdat verwendet, um die Auswirkungen der Kupferchelierung auf zelluläre Prozesse wie Angiogenese und Tumorwachstum zu untersuchen. Es wurde gezeigt, dass es die Proliferation von Endothel- und Tumorzellen hemmt, was es zu einem potenziellen Therapeutikum zur Behandlung von Krebs macht .

In der Medizin wird Bis(Cholin)Tetrathiomolybdat in klinischen Studien auf seine potenzielle Verwendung bei der Behandlung verschiedener Krebsarten, darunter Plattenepithelkarzinom von Kopf und Hals und Myelom, untersucht. Seine Fähigkeit, die Angiogenese zu hemmen und die Apoptose von Tumorzellen zu induzieren, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

In der Industrie wird Bis(Cholin)Tetrathiomolybdat bei der Entwicklung neuer Therapeutika und als Forschungsinstrument zur Untersuchung der Rolle von Kupfer in biologischen Systemen eingesetzt. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene industrielle Anwendungen .

Wirkmechanismus

Der Wirkmechanismus von Bis(Cholin)Tetrathiomolybdat beinhaltet seine Fähigkeit, Kupferionen zu chelatieren und die Aktivität der Superoxiddismutase 1 (SOD1) zu hemmen. Durch die Bindung an die Kupferionen im Enzym inaktiviert Bis(Cholin)Tetrathiomolybdat SOD1, was zu einem Anstieg der Steady-State-Spiegel von Superoxidanionen führt. Dies führt zur Hemmung der Phosphorylierung der extrazellulären signalregulierten Kinase und zur Induktion der Apoptose in Tumorzellen .

Bis(Cholin)Tetrathiomolybdat interferiert auch mit mehreren Signalwegen, darunter die, die durch vaskulären endothelialen Wachstumsfaktor (VEGF), Fibroblastenwachstumsfaktor 2 (FGF-2) und insulinähnlichen Wachstumsfaktor 1 (IGF-1) vermittelt werden. Diese Wege spielen eine entscheidende Rolle bei der Angiogenese und Tumorprogression, was Bis(Cholin)Tetrathiomolybdat zu einem wirksamen Antiangiogenese- und Antitumormittel macht .

Wirkmechanismus

The mechanism of action of ATN-224 involves its ability to chelate copper ions and inhibit the activity of superoxide dismutase 1 (SOD1). By binding to the copper ions present in the enzyme, this compound inactivates SOD1, leading to an increase in the steady-state levels of superoxide anions. This results in the inhibition of extracellular signal-regulated kinase phosphorylation and the induction of apoptosis in tumor cells .

This compound also interferes with multiple signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF-2), and insulin-like growth factor 1 (IGF-1). These pathways play a crucial role in angiogenesis and tumor progression, making this compound an effective antiangiogenic and antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Bis(Cholin)Tetrathiomolybdat ist im Vergleich zu anderen Kupferchelatoren einzigartig aufgrund seiner hohen Spezifität für Kupferionen und seiner Fähigkeit, Superoxiddismutase 1 (SOD1) zu hemmen. Ähnliche Verbindungen umfassen Ammoniumtetrathiomolybdat und andere Tetrathiomolybdat-Analoga, die ebenfalls als Kupferchelatoren fungieren, aber unterschiedliche Spezifitäten und Wirkmechanismen haben können .

Ammoniumtetrathiomolybdat beispielsweise ist ein weiterer Kupferchelator, der zur Behandlung der Wilson-Krankheit und bestimmter Krebsarten eingesetzt wurde. Bis(Cholin)Tetrathiomolybdat hat eine verbesserte Leistung und höhere Spezifität für Kupferionen gezeigt, was es zu einem effektiveren Therapeutikum macht .

Andere ähnliche Verbindungen umfassen Disulfiram und Penicillamin, die ebenfalls als Kupferchelatoren in verschiedenen medizinischen Anwendungen eingesetzt werden. Die einzigartige Fähigkeit von Bis(Cholin)Tetrathiomolybdat, Superoxiddismutase 1 zu hemmen, unterscheidet es von diesen Verbindungen und unterstreicht sein Potenzial als neuartiges Therapeutikum .

Biologische Aktivität

ATN-224, a choline salt of tetrathiomolybdate, is a copper chelator that has garnered attention for its biological activity, particularly in oncology. This compound primarily exerts its effects through the inhibition of superoxide dismutase 1 (SOD1), leading to significant antiangiogenic and antitumor properties. Below is a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

This compound operates through several key mechanisms:

- Inhibition of SOD1 : By binding to copper ions, this compound inhibits SOD1, which is crucial for converting superoxide into hydrogen peroxide. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis and reducing cell proliferation .

- Impact on Angiogenesis : The compound has shown to significantly reduce angiogenesis by downregulating factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF-2). This effect is dose-dependent, with maximal antiangiogenic activity observed at lower doses compared to those needed for tumor cell inhibition .

- Oxidative Stress Modulation : this compound induces mitochondrial dysfunction and enhances oxidant levels, which can lead to cell death in oxidative stress-resistant cancer cells .

Phase II Trials

A non-comparative randomized Phase II study evaluated the efficacy of this compound in men with biochemically recurrent prostate cancer. Key findings included:

- PSA Progression-Free Survival : At 24 weeks, 59% of patients on a low-dose regimen (30 mg daily) were PSA progression-free compared to 45% on a higher dose. The median PSA progression-free survival was reported at 30 weeks for the low-dose group .

- Biomarker Analysis : Serum ceruloplasmin levels decreased significantly in the high-dose group but did not correlate with PSA changes, indicating that while this compound affects copper metabolism, its direct relationship with tumor markers may require further investigation .

In Vitro Studies

Research demonstrated that this compound effectively induced cell death in various cancer cell lines:

- Lymphoma Models : In lymphoma cell culture models, this compound induced oxidant-dependent cell death at low nanomolar concentrations. The compound was particularly effective against cells resistant to oxidative stress and those overexpressing Bcl-2 .

- Primary B-cell Acute Lymphoblastic Leukemia (B-ALL) : Primary samples from B-ALL patients showed significant reductions in viable cell counts following treatment with this compound, suggesting its potential as an effective therapeutic agent in hematological malignancies .

Table 1: Clinical Efficacy of this compound in Prostate Cancer

| Dose (mg/day) | PSA Progression-Free (%) | Median PSA Progression-Free Survival (weeks) |

|---|---|---|

| 30 | 59 | 30 |

| High Dose | 45 | 26 |

Table 2: In Vitro Effects of this compound on Cell Viability

| Cell Line | Concentration (nM) | Viability Reduction (%) |

|---|---|---|

| Lymphoma Cells | Low (<100) | Significant |

| B-ALL Primary Cells | Low (<100) | Significant |

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Prostate Cancer : A patient treated with low-dose this compound exhibited a marked decrease in PSA levels over several months, correlating with the findings from the Phase II trial .

- Hematological Malignancies : A cohort of patients with refractory lymphoma showed improved outcomes when this compound was used as an adjunct therapy alongside traditional chemotherapeutics like doxorubicin, enhancing overall cell death rates .

Eigenschaften

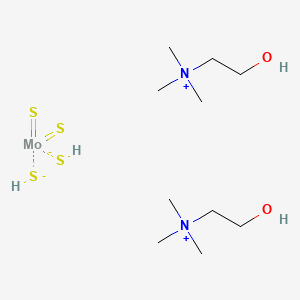

IUPAC Name |

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNJZRQQVVVJT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30MoN2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649749-10-0 | |

| Record name | ATN 224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIOMOLIBDATE CHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.